Sulphuric acid, potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

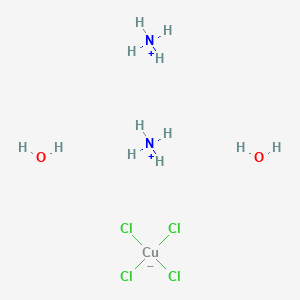

Sulphuric acid, potassium salt, also known as potassium hydrogen sulphate, is a chemical compound with the molecular formula KHSO4. It is a white crystalline substance that is highly soluble in water and commonly used in various industrial and laboratory applications.

Mecanismo De Acción

Sulphuric acid, Sulphuric acid, potassium salt salt acts as a catalyst in various chemical reactions. It works by increasing the rate of the reaction without being consumed in the process. It achieves this by lowering the activation energy required for the reaction to occur. In addition, it can also act as a dehydrating agent, removing water molecules from a reaction mixture.

Efectos Bioquímicos Y Fisiológicos

Sulphuric acid, Sulphuric acid, potassium salt salt does not have any significant biochemical or physiological effects on living organisms. However, it can be harmful if ingested or inhaled in large quantities. It can cause irritation to the skin, eyes, and respiratory system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sulphuric acid, Sulphuric acid, potassium salt salt has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and has a long shelf life. It is also highly soluble in water, making it easy to prepare solutions of varying concentrations. However, it is highly corrosive and can cause damage to laboratory equipment if not handled properly. It can also be dangerous if not stored correctly.

Direcciones Futuras

There are several future directions for research on Sulphuric acid, Sulphuric acid, potassium salt salt. One direction is to investigate its potential as a catalyst in new organic synthesis reactions. Another direction is to explore its use in the production of new materials, such as polymers and nanomaterials. Additionally, research can be conducted to better understand its mechanism of action and to develop safer handling and storage methods.

Conclusion:

Sulphuric acid, Sulphuric acid, potassium salt salt is a versatile chemical compound with various scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, as well as in the production of fertilizers, detergents, and pharmaceuticals. It works by increasing the rate of chemical reactions and can act as a dehydrating agent. While it has several advantages for laboratory experiments, it can also be dangerous if not handled properly. Future research can focus on exploring its potential as a catalyst in new reactions, its use in the production of new materials, and developing safer handling and storage methods.

Aplicaciones Científicas De Investigación

Sulphuric acid, Sulphuric acid, potassium salt salt has various scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, such as esterification and dehydration reactions. It is also used in the production of fertilizers and as a pH regulator in the food industry. Moreover, it is used in the manufacturing of detergents, dyes, and pharmaceuticals.

Propiedades

Número CAS |

10233-01-9 |

|---|---|

Nombre del producto |

Sulphuric acid, potassium salt |

Fórmula molecular |

K2SO4 K2O4S |

Peso molecular |

174.26 g/mol |

Nombre IUPAC |

dipotassium;sulfate |

InChI |

InChI=1S/2K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |

Clave InChI |

OTYBMLCTZGSZBG-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].[K+].[K+] |

SMILES canónico |

[O-]S(=O)(=O)[O-].[K+].[K+] |

Punto de ebullición |

1689 °C |

Color/Form |

COLORLESS OR WHITE CRYSTALS, OR WHITE GRANULES OR POWDER COLORLESS, RHOMBIC OR HEXAGONAL CRYSTALS |

Densidad |

2.66 2.66 g/cm³ |

melting_point |

1067 °C |

Otros números CAS |

7778-80-5 10233-01-9 |

Descripción física |

DryPowder; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid Colourless or white crystals or crystalline powder COLOURLESS-TO-WHITE CRYSTALS. |

Pictogramas |

Corrosive |

Números CAS relacionados |

7646-93-7 (potassium-H2SO4[1:1]) |

Vida útil |

PERMANENT IN AIR |

Solubilidad |

Freely soluble in water, insoluble in ethanol 1 G DISSOLVES IN: 8.3 ML WATER, 4 ML BOILING WATER, 75 ML GLYCEROL; PRACTICALLY INSOL IN SATURATED SOLN OF AMMONIUM SULFATE; INSOL IN ALC INSOL IN ACETATE, CARBON DISULFIDE Solubility in water, g/100ml at 25 °C: 12 |

Sinónimos |

K(2)SO(4) potassium sulfate potassium sulfate (1:1) potassium sulfate, 35S-labeled sulfuric acid, dipotassium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)

![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)

![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)